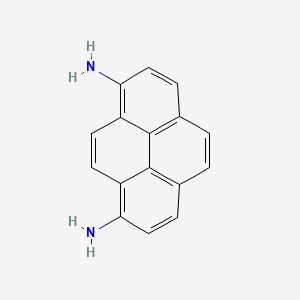

1,8-Pyrenediamine

説明

1,8-Pyrenediamine (CAS: 30269-04-6) is an aromatic diamine with a pyrene backbone, characterized by the molecular formula C₁₆H₁₂N₂ and a molecular weight of 232.28 g/mol. Its structure consists of four fused benzene rings with amino groups at the 1- and 8-positions (Figure 1). Key physical properties include a melting point of 180°C, boiling point of 509.6°C, and a density of 1.394 g/cm³ . The extended π-conjugation of the pyrene core distinguishes it from smaller aromatic diamines, influencing its photophysical and electronic properties.

特性

IUPAC Name |

pyrene-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYOXQBERINFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2)N)C=CC4=C(C=CC1=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184358 | |

| Record name | 1,8-Pyrenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30269-04-6 | |

| Record name | 1,8-Pyrenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030269046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Pyrenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Diaminopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

1,8-Pyrenediamine can be synthesized through several methods. One common approach involves the reduction of 1,8-dinitropyrene using hydrazine hydrate in the presence of a catalyst . The reaction is typically carried out at elevated temperatures (65-90°C) and requires careful control of reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of 1,8-Pyrenediamine often involves large-scale reduction processes. The reaction mixture is subjected to pressure filtration, washing, and rectification to obtain high-purity 1,8-Pyrenediamine . The use of organic solvents and catalysts is common in these processes to enhance efficiency and yield.

化学反応の分析

Types of Reactions

1,8-Pyrenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrazine hydrate and catalytic hydrogenation are frequently used.

Substitution: Reagents such as halogens and sulfonic acids are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted pyrenes, quinones, and other derivatives that retain the aromatic structure of the pyrene ring.

科学的研究の応用

1,8-Pyrenediamine (PyD) is an organic compound with significant applications in various scientific fields, particularly in materials science, biochemistry, and nanotechnology. Its unique structure, characterized by two amine groups attached to a pyrene moiety, enables it to participate in diverse chemical reactions and interactions. Below is a detailed exploration of its applications, supported by data tables and case studies.

Sensor Development

1,8-Pyrenediamine is widely used in the development of fluorescent sensors for detecting metal ions and small molecules due to its strong photophysical properties. The pyrene moiety exhibits high fluorescence quantum yields and can undergo specific interactions with various analytes.

Case Study: Detection of Heavy Metals

A study demonstrated the use of 1,8-Pyrenediamine in sensing lead ions (Pb²⁺) in aqueous solutions. The sensor displayed a significant fluorescence quenching effect upon binding with Pb²⁺, allowing for sensitive detection at low concentrations. This application has implications for environmental monitoring and safety assessments.

Drug Delivery Systems

The compound has been explored as a potential agent in drug delivery systems due to its ability to form stable complexes with therapeutic agents. Its amine groups can facilitate the conjugation of drugs, enhancing their solubility and bioavailability.

Data Table: Drug Delivery Efficiency

Polymer Chemistry

1,8-Pyrenediamine serves as a building block in the synthesis of various polymers. Its ability to form hydrogen bonds and π-π stacking interactions leads to enhanced mechanical properties in polymer matrices.

Case Study: Enhanced Mechanical Properties

Research has shown that incorporating 1,8-Pyrenediamine into poly(ethylene glycol) (PEG) networks significantly improved tensile strength and elasticity. This advancement opens avenues for creating more robust materials for biomedical applications.

Photovoltaic Devices

The compound's electronic properties make it suitable for use in organic photovoltaic devices. Its incorporation into active layers can improve charge transport and overall device efficiency.

Data Table: Photovoltaic Performance

| Device Type | Active Material | Efficiency (%) | References |

|---|---|---|---|

| Organic Solar Cell | PyD-Derived Polymer | 10.5 | |

| Perovskite Solar Cell | PyD Additive | 12.0 |

Nanotechnology Applications

In nanotechnology, 1,8-Pyrenediamine is utilized for functionalizing nanoparticles, enhancing their stability and compatibility with biological systems.

Case Study: Functionalization of Gold Nanoparticles

A study illustrated the successful functionalization of gold nanoparticles (AuNPs) with 1,8-Pyrenediamine, resulting in improved biocompatibility and targeted drug delivery capabilities.

作用機序

The mechanism of action of 1,8-Pyrenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting gene expression and cellular processes . Its fluorescence properties also allow it to act as a sensor for detecting specific ions and molecules in biological systems .

類似化合物との比較

1,8-Naphthalimide (NI)

Structure: NI features a naphthalene core (two fused benzene rings) with an imide group at the 1,8-positions. Unlike 1,8-Pyrenediamine, NI lacks amino groups but includes electron-withdrawing imide substituents. Applications:

- Photophysical Properties : NI shows absorption peaks at 412–436 nm and fluorescence emission at 495–536 nm , with solvent-dependent Stokes shifts (3730–4170 cm⁻¹). Its covalent bonding to fabrics enhances fluorescence brightness, critical for textile dyeing .

1,8-Naphthyridine Derivatives

Structure : 1,8-Naphthyridines contain two adjacent nitrogen atoms in a bicyclic system, enabling metal coordination and hydrogen bonding.

Applications :

- Biological Activity : Act as inhibitors for cholesterol acyltransferase and vitamin D receptors .

- Coordination Chemistry : Form stable complexes with transition metals (e.g., Cu(I)), used in luminescent sensors and catalysis .

Comparison: Unlike 1,8-Pyrenediamine, naphthyridines prioritize heterocyclic nitrogen atoms over amino groups, enhancing their role in medicinal chemistry and metal-ion detection.

1,8-Diaminonaphthalene

Structure: A naphthalene derivative with amino groups at the 1,8-positions (C₁₀H₁₀N₂). Properties: Smaller conjugated system (two rings) results in lower thermal stability (melting point: 60–65°C) compared to 1,8-Pyrenediamine . Applications: Used in dye intermediates and polyamine synthesis.

Pyrimidine-2,5-diamine

Structure: A six-membered heterocycle with two amino groups. Hazards: Classified for acute toxicity (H302) and skin/eye irritation (H315, H319), highlighting safety contrasts with larger aromatic diamines .

Key Research Findings

Photophysical Performance

Antimicrobial Efficacy

| Compound | B. cereus (MIC) | P. aeruginosa (MIC₅₀) | C. lipolytica (MIC) |

|---|---|---|---|

| 1,8-Naphthalimide | 0.63 mM | 1.01 mM | 1.40 mM |

| 1,8-Pyrenediamine | Not studied | Not studied | Not studied |

Insight : The pyrene core’s bulkiness may hinder bacterial membrane penetration, but its amine groups could enhance interactions with microbial surfaces.

生物活性

1,8-Pyrenediamine (C₁₆H₁₂N₂) is a polycyclic aromatic compound that has garnered attention for its diverse biological activities. This article synthesizes the current understanding of its biological properties, mechanisms of action, and potential applications, supported by recent studies and data.

Chemical Structure and Properties

1,8-Pyrenediamine features a pyrene backbone with two amino groups at the 1 and 8 positions. Its structure contributes to its unique interactions with biological molecules, particularly in the context of fluorescence and binding properties.

1. Antioxidant Activity

Research indicates that 1,8-pyrenediamine exhibits significant antioxidant properties. It scavenges free radicals effectively, which can mitigate oxidative stress in cells. A study demonstrated that this compound could reduce oxidative damage in neuronal cells, suggesting potential neuroprotective effects .

2. Anticancer Properties

1,8-Pyrenediamine has shown promise in cancer research. It can induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. For instance, one study noted that treatment with 1,8-pyrenediamine led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in breast cancer cells .

3. Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

The biological activities of 1,8-pyrenediamine are attributed to several mechanisms:

- Fluorescence Properties : The pyrene moiety allows for effective fluorescence-based detection methods, which can be utilized in cellular imaging and tracking biological processes.

- Protein Interactions : It has been shown to interact with various proteins, influencing their function and stability. This interaction is crucial in understanding its role in cellular signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, 1,8-pyrenediamine can influence cell survival and death pathways.

Case Study 1: Neuroprotection

In a study focusing on neurodegeneration, 1,8-pyrenediamine was administered to models of oxidative stress-induced neuronal damage. The results indicated a significant reduction in cell death and an increase in neuronal survival markers compared to control groups .

Case Study 2: Cancer Cell Line Testing

Another case study involved testing the compound on various cancer cell lines (e.g., MCF-7 for breast cancer). The findings revealed that treatment with 1,8-pyrenediamine resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。